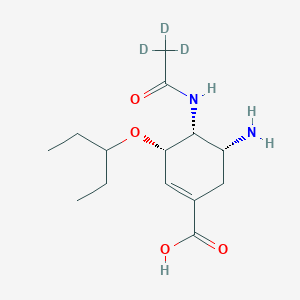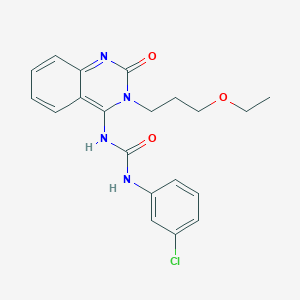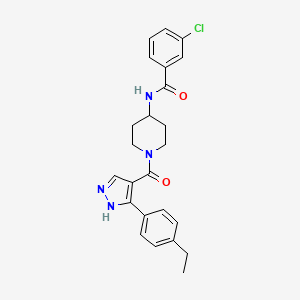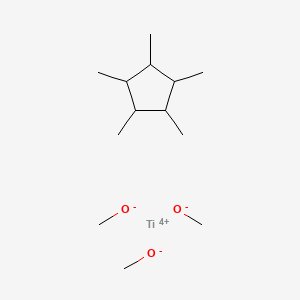
Oseltamivir-d3 EP impurity C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oseltamivir-d3 EP impurity C is a deuterated compound of Oseltamivir EP impurity C. It is used as a reference standard in pharmaceutical research and development. The compound is a derivative of oseltamivir, which is an antiviral medication used to treat and prevent influenza. The deuterated form, Oseltamivir-d3, contains three deuterium atoms, which makes it useful in various analytical applications, including mass spectrometry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Oseltamivir-d3 EP impurity C involves the incorporation of deuterium atoms into the oseltamivir impurity C molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperature and pressure to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The production process is optimized to minimize the cost and maximize the efficiency of deuterium incorporation.
Análisis De Reacciones Químicas
Types of Reactions
Oseltamivir-d3 EP impurity C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce different oxides, while reduction may yield various reduced forms of the compound.
Aplicaciones Científicas De Investigación
Oseltamivir-d3 EP impurity C has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of oseltamivir impurities.
Biology: Employed in biological studies to understand the metabolism and degradation of oseltamivir.
Medicine: Utilized in pharmaceutical research to develop and validate analytical methods for oseltamivir and its impurities.
Industry: Applied in quality control and regulatory compliance to ensure the purity and safety of oseltamivir products.
Mecanismo De Acción
The mechanism of action of Oseltamivir-d3 EP impurity C is related to its role as a reference standard. It does not have a direct therapeutic effect but is used to study the behavior and characteristics of oseltamivir and its impurities. The deuterium atoms in the compound provide a unique signature that can be detected using mass spectrometry, allowing researchers to track and quantify the compound in various samples.
Comparación Con Compuestos Similares
Oseltamivir-d3 EP impurity C is unique due to the presence of deuterium atoms, which distinguishes it from other oseltamivir impurities. Similar compounds include:
- Oseltamivir EP impurity A
- Oseltamivir EP impurity B
- Oseltamivir EP impurity D
- Oseltamivir EP impurity E
These compounds differ in their chemical structure and properties, but all serve as reference standards in pharmaceutical research. The deuterated form, Oseltamivir-d3, offers advantages in analytical applications due to its distinct mass spectrometric signature.
Propiedades
Fórmula molecular |
C14H24N2O4 |
|---|---|
Peso molecular |
287.37 g/mol |
Nombre IUPAC |
(3S,4R,5R)-5-amino-3-pentan-3-yloxy-4-[(2,2,2-trideuterioacetyl)amino]cyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C14H24N2O4/c1-4-10(5-2)20-12-7-9(14(18)19)6-11(15)13(12)16-8(3)17/h7,10-13H,4-6,15H2,1-3H3,(H,16,17)(H,18,19)/t11-,12+,13-/m1/s1/i3D3 |
Clave InChI |
NENPYTRHICXVCS-NOERLKHWSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C(=O)N[C@@H]1[C@@H](CC(=C[C@@H]1OC(CC)CC)C(=O)O)N |
SMILES canónico |
CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-((3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-7-yl)oxy)ethyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one hydrochloride](/img/structure/B14108057.png)
![2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B14108063.png)

![2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B14108077.png)
![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B14108081.png)
![N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-2-(4-oxo-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B14108085.png)
![9-(4-bromo-2-fluorophenyl)-3-(2-methoxyphenyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B14108086.png)
![9-(3,5-dimethylphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14108101.png)
![6-(4-Ethoxyphenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B14108107.png)

![9-(4-ethylphenyl)-3-[(2-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14108111.png)


![9-(4-methoxyphenyl)-1-methyl-3-octyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14108122.png)
